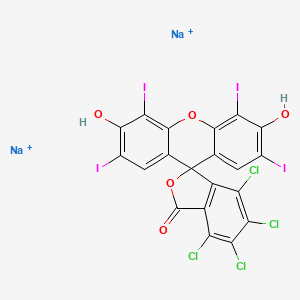
Ethyl 4-(diaminomethylideneamino)benzoate
Vue d'ensemble
Description
Ethyl 4-(dimethylamino)benzoate , also known as Et-PABA , is a hydrophilic polymer. It serves as a derivative of 4-aminobenzoate. Notably, it finds significant application as a photo-initiator due to its strong estrogenic activity. Additionally, it is commonly used as an ultraviolet (UV) filter in sunscreens .
Molecular Structure Analysis
The molecular formula of Ethyl 4-(dimethylamino)benzoate is (C_{11}H_{15}NO_2), and its molar mass is approximately 193.24 g/mol. The compound consists of an ethyl ester group attached to the 4-position of a benzoate ring. The dimethylamino group provides hydrophilic properties .
Chemical Reactions Analysis
Ethyl 4-(dimethylamino)benzoate acts as a photoinitiator in visible light systems. It participates in photochemical reactions, especially in UV-curing coatings and inks. When exposed to light, it initiates the polymerization of unsaturated prepolymers. Additionally, it serves as a co-initiator alongside compounds like camphorquinone (CQ) in dental materials .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Biological Activity
Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a related compound, shows partial juvenile hormone (JH) antagonist activity targeting larval epidermis. Conversion to ethyl 4-(2-substituted alkyloxy)benzoates results in compounds that induce precocious metamorphosis in Bombyx mori, indicating JH deficiency. Among these, ethyl 4-(2-benzylhexyloxy)benzoate (KF-13) demonstrates high activity at low doses, with enantiomeric variations in effectiveness. Hemolymph JH esterase activity induction by KF-13 treatment in 4th-instar larvae signifies its potential in studying hormonal regulation in insects (Kuwano et al., 2008).
Mechanism of Action in Hormonal Suppression
Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), derived from ETB, inhibits juvenile hormone synthesis in Bombyx mori corpora allata (CA) by suppressing transcription of JH biosynthetic enzymes. This direct action on CA and the resultant suppression of enzymes like HMG Co-A synthase and reductase demonstrate its utility in exploring hormone synthesis pathways and regulation (Kaneko et al., 2011).
Liquid Crystalline Properties
Alkyl 4-[4-(4-X-substituted benzoyloxy)benzylideneamino]benzoates, including similar compounds, have been studied for their mesomorphic properties. The effects of branching in the ester alkyl chain on the stability of nematic and smectic A phases are significant, demonstrating the potential application in materials science, particularly in the development of liquid crystalline materials (Matsuzaki & Matsunaga, 1990).
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been evaluated for anti-PAR4 activity, revealing the significance of certain functional groups in selective inhibition of platelet aggregation. This highlights the compound's potential in developing new antiplatelet drugs (Chen et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 4-(diaminomethylideneamino)benzoate, like other local anesthetics, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .
Mode of Action
The compound binds to specific parts of the sodium ion channels, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . It can reduce the excitability of the membrane and has no effect on the resting potential .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption can affect various biochemical pathways related to nerve signal transmission.
Result of Action
The primary result of Ethyl 4-(diaminomethylideneamino)benzoate’s action is the temporary loss of sensation in the area where it is applied . This is due to its ability to block nerve impulses by acting on sodium ion channels . It is used as a local anesthetic in various medical procedures, providing temporary pain relief .
Propriétés
IUPAC Name |
ethyl 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9(14)7-3-5-8(6-4-7)13-10(11)12/h3-6H,2H2,1H3,(H4,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBGYTIRMLODMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274966 | |
| Record name | ethyl 4-(diaminomethylideneamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diaminomethylideneamino)benzoate | |
CAS RN |
15639-51-7 | |
| Record name | Ethyl 4-[(aminoiminomethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-(diaminomethylideneamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)